(1-methyl-4-nitro-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE is a heterocyclic compound that contains both pyrazole and pyrrolidine moieties. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, while pyrrolidine rings are commonly found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring. The nitro group can be introduced via nitration reactions using nitric acid. The final step involves the coupling of the pyrazole derivative with a pyrrolidine derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. For example, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, while pyrrolidine derivatives have shown potential as antiviral and anticancer agents .
Industry
In industry, (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole and pyrrolidine rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Similar in structure but with a carboxylic acid group instead of a pyrrolidine moiety.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE is unique due to the combination of the pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methyl-4-nitropyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-6-7(13(15)16)8(10-11)9(14)12-4-2-3-5-12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHMXZOTKURVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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